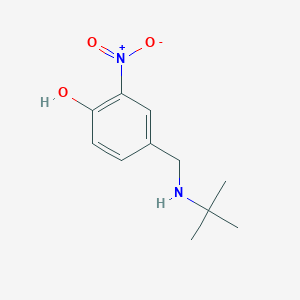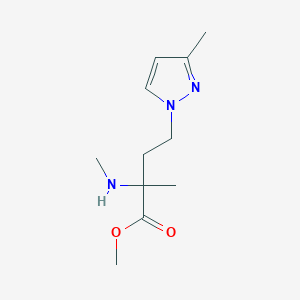
Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by esterification and amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistency in the product quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring in the compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)butanoate: Lacks the additional methyl group on the pyrazole ring.
Ethyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-ethyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Has an ethyl group instead of a methyl group on the butanoate chain.
Uniqueness
Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the additional methyl group on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-7-14(13-9)8-6-11(2,12-3)10(15)16-4/h5,7,12H,6,8H2,1-4H3 |
InChI Key |
LQFCHWMVUZZFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C)(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


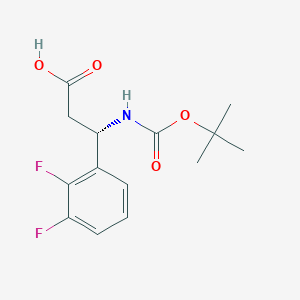
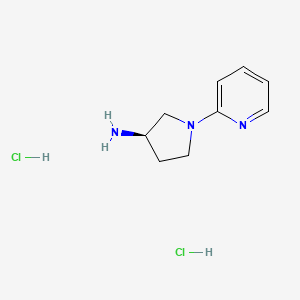
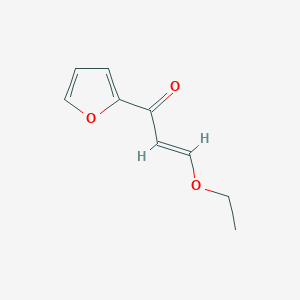
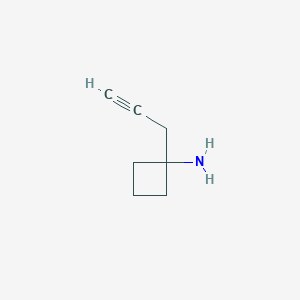
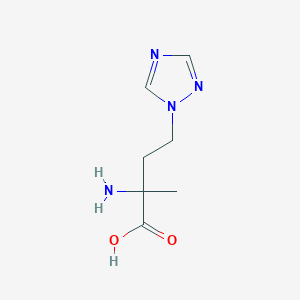
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)
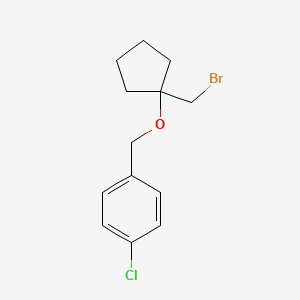
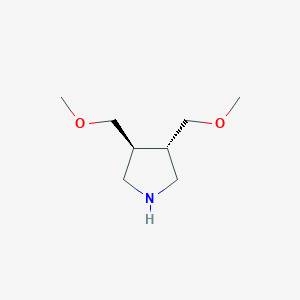
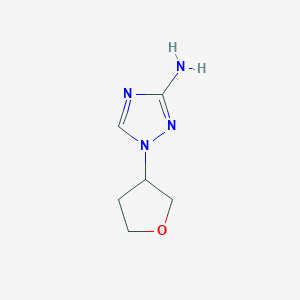
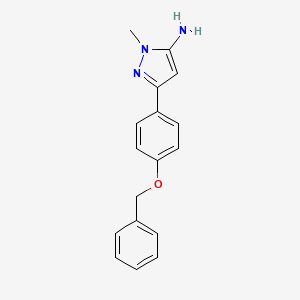
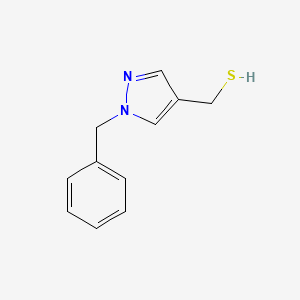
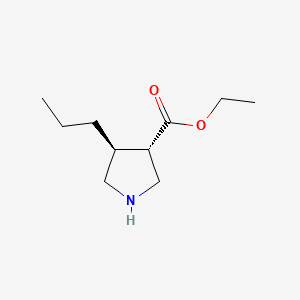
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
